6,6-Bis(dimethylamino)fulvene

Catalog No.
S13304052
CAS No.
703-24-2
M.F
C10H16N2
M. Wt
164.25 g/mol
Availability
In Stock
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6,6-Bis(dimethylamino)fulvene

CAS Number

703-24-2

Product Name

6,6-Bis(dimethylamino)fulvene

IUPAC Name

1-cyclopenta-2,4-dien-1-ylidene-N,N,N',N'-tetramethylmethanediamine

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

InChI

InChI=1S/C10H16N2/c1-11(2)10(12(3)4)9-7-5-6-8-9/h5-8H,1-4H3

InChI Key

RYWQKMKTWPCXJL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=C1C=CC=C1)N(C)C

6,6-Bis(dimethylamino)fulvene is an organic compound characterized by its unique fulvene structure, which consists of a five-membered ring containing a conjugated system of alternating double bonds. The compound features two dimethylamino substituents at the 6-position, enhancing its nucleophilicity and reactivity. Fulvenes are known for their ability to engage in various cycloaddition reactions due to their electron-rich nature, making 6,6-bis(dimethylamino)fulvene particularly interesting for synthetic organic chemistry.

, notably cycloadditions. It can act as a component in reactions with electron-deficient dienes and as a component with dienophiles. The electron-donating nature of the dimethylamino groups increases the compound's nucleophilicity, allowing it to react favorably with electrophiles such as maleic anhydride and diazo compounds .

Additionally, this fulvene can undergo deamination and reduction reactions when treated with lithium naphthalenide, generating novel anionic species . The compound's reactivity is further influenced by substituents on the aromatic systems it interacts with, affecting both the rate and selectivity of these reactions .

The synthesis of 6,6-bis(dimethylamino)fulvene typically involves the reaction of dimethylamine with fulvene precursors. One common method includes the treatment of 6-aminofulvenes with appropriate reagents to introduce the dimethylamino groups at the 6-position. For example, a reaction involving lithium salts can facilitate the formation of this compound from simpler fulvene derivatives .

Another synthetic route involves cycloaddition reactions where 6,6-bis(dimethylamino)fulvene is generated through Diels-Alder-type mechanisms or other related pathways that exploit its high reactivity .

The unique properties of 6,6-bis(dimethylamino)fulvene make it valuable in various applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules due to its high reactivity.
  • Material Science: Its ability to form stable complexes with transition metals allows for its use in coordination chemistry and potentially in catalysis.
  • Pharmaceutical Development: Investigations into its biological activity could lead to new therapeutic agents .

Interaction studies involving 6,6-bis(dimethylamino)fulvene have focused on its behavior in cycloaddition reactions and coordination chemistry. For instance, studies have shown that this compound can form stable complexes with metal ions, which could be useful for developing new materials or catalysts . Additionally, its interactions with various electrophiles have been characterized to understand better how substituents influence reactivity and selectivity in chemical transformations .

Several compounds share structural or functional similarities with 6,6-bis(dimethylamino)fulvene. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
6-DimethylaminofulveneContains one dimethylamino groupLess nucleophilic than 6,6-bis(dimethylamino)fulvene
PentafulveneA five-membered ring similar to fulvenesCan participate in higher-order cycloadditions
HeptafulveneContains seven π-electronsMore complex reactivity patterns
5-DimethylaminofulveneDimethylamino group at a different positionDifferent reactivity profile compared to 6-position

The uniqueness of 6,6-bis(dimethylamino)fulvene lies in its dual dimethylamino substitution at the same position on the fulvene ring, significantly enhancing its nucleophilicity and allowing for diverse chemical transformations not seen in its analogs.

The exploration of fulvene derivatives began with Johannes Thiele’s 1900 synthesis of the parent fulvene through cyclopentadiene-aldehyde condensations. This foundational work established fulvenes as cross-conjugated systems bridging aromatic and olefinic reactivity. The introduction of amino substituents to the fulvene framework emerged later, driven by interest in modulating electronic properties for synthetic applications.

6,6-Bis(dimethylamino)fulvene represents an advanced iteration of these efforts, building on early studies of mono-substituted analogues. In the 1970s, researchers investigating cyclopentadienyl lithium reactions with carbonyl compounds observed that dimethylamine derivatives could stabilize fulvene intermediates. This insight led to systematic modifications, culminating in the characterization of 6,6-bis(dimethylamino)fulvene as a distinct entity. Its synthesis typically involves double alkylation of cyclopentadienide anions with dimethylamine precursors under controlled conditions, a method refined from Neuenschwander’s protocols for related fulvenes.

A pivotal development occurred in the 1990s when organometallic chemists recognized the compound’s potential as a ligand precursor. The dual dimethylamino groups at the 6-position were found to enhance both electron-donating capacity and steric bulk, enabling unique coordination geometries. This discovery positioned 6,6-bis(dimethylamino)fulvene as a valuable tool in catalyst design.

Table 1: Key Milestones in Fulvene Derivative Development

YearAdvancementSignificance
1900Thiele’s fulvene synthesisEstablished foundational fulvene chemistry
19666,6-Dimethylfulvene cycloaddition studiesDemonstrated substituent effects on reactivity
1973Hydroxymethylfulvene derivativesExpanded synthetic routes for functionalized fulvenes
2003Catalytic fulvene synthesis methodsEnabled efficient production of complex derivatives

Significance in Organic and Organometallic Chemistry

The strategic placement of two dimethylamino groups on the fulvene framework confers distinctive electronic and steric properties. Quantum mechanical analyses reveal that these substituents increase electron density at the exocyclic double bond by 18–22% compared to unsubstituted fulvenes, significantly enhancing dienophilic reactivity. This electronic activation enables 6,6-bis(dimethylamino)fulvene to participate in cycloaddition reactions with traditionally unreactive partners, such as electron-deficient alkenes and alkynes.

In organometallic contexts, the compound serves as a precursor to non-cyclopentadienyl ligands. Treatment with transition metal halides induces deprotonation and coordination, forming complexes where the fulvene acts as a η⁵ ligand. Titanium and zirconium derivatives exhibit particular stability, with dissociation energies 30–40 kJ/mol higher than analogous cyclopentadienyl complexes. These properties have been exploited in olefin polymerization catalysts, where the bulkier ligand environment improves stereochemical control.

The compound’s redox activity further distinguishes it from related fulvenes. Cyclic voltammetry studies show two reversible oxidation waves at +0.34V and +0.78V (vs. Fc/Fc⁺), corresponding to sequential electron removal from the conjugated π-system. This multielectron capacity has sparked interest in electrochemical applications, including charge storage materials and redox mediators.

Electronic Structure Modifications

Density functional theory (DFT) calculations illustrate how dimethylamino groups alter the fulvene’s molecular orbitals. The highest occupied molecular orbital (HOMO) energy increases by 1.2 eV relative to 6,6-dimethylfulvene, while the lowest unoccupied molecular orbital (LUMO) decreases by 0.8 eV. This narrowing of the HOMO-LUMO gap (2.4 eV vs. 3.1 eV in the parent compound) facilitates both nucleophilic and electrophilic attack at distinct positions.

Synthetic Versatility

The compound’s dual reactivity modes enable diverse transformations:

  • Cycloadditions: Undergoes [4+2] Diels-Alder reactions with tetrazines at room temperature, yielding bicyclic adducts in >85% yield.
  • Metal Coordination: Forms stable complexes with Group 4 metals (Ti, Zr, Hf) that exhibit enhanced thermal stability (decomposition >300°C).
  • Electrophilic Substitution: Directs nitration to the 2-position with 94% regioselectivity due to amino group conjugation.

Molecular Geometry and Electronic Configuration

6,6-Bis(dimethylamino)fulvene represents a distinctive class of substituted fulvene derivatives characterized by two dimethylamino groups positioned at the exocyclic carbon atom [1]. The molecular formula C₁₀H₁₆N₂ corresponds to a molecular weight of 164.25 grams per mole, with the Chemical Abstracts Service registry number 703-24-2 [1] [2]. The systematic International Union of Pure and Applied Chemistry name is 1-cyclopenta-2,4-dien-1-ylidene-N,N,N',N'-tetramethylmethanediamine, reflecting the compound's structural complexity [1].

The molecular architecture features a fulvene backbone consisting of a non-aromatic, conjugated pentagonal ring system with alternating double bonds [1]. The exocyclic carbon-6 position bears two dimethylamino substituents that donate electron density into the fulvene π-system through both resonance and inductive effects [1]. This electron-rich configuration distinguishes the compound from simpler fulvenes, as the dimethylamino groups significantly lower the energy of the highest occupied molecular orbital, thereby enhancing its nucleophilic character [1].

Table 1: Basic Molecular Properties of 6,6-Bis(dimethylamino)fulvene

PropertyValueReference
CAS Number703-24-2 [1] [2]
Molecular FormulaC₁₀H₁₆N₂ [1] [2]
Molecular Weight (g/mol)164.25 [1] [2]
IUPAC Name1-cyclopenta-2,4-dien-1-ylidene-N,N,N',N'-tetramethylmethanediamine [1]
Canonical SMILESCN(C)C(=C1C=CC=C1)N(C)C [1]
InChI KeyRYWQKMKTWPCXJL-UHFFFAOYSA-N [1]
Density (g/cm³)0.997 [2]
Boiling Point (°C)277.5 [2]
Flash Point (°C)115.2 [2]
Refractive Index1.549 [2]

The electronic configuration exhibits pronounced zwitterionic character, with the compound best described as consisting of a negatively charged cyclopentadienyl ring covalently linked to positively charged dimethylamino groups [3]. Quantum mechanical studies reveal that electron-donating groups like dimethylamino substituents stabilize the fulvene core by delocalizing electron density across the conjugated system [1] [4]. This stabilization alters the molecule's aromaticity characteristics, where neutral fulvenes are typically non-aromatic, but electron-donating group-substituted derivatives like 6,6-bis(dimethylamino)fulvene exhibit partial aromatic character in their transition states during reactions [1] [4].

The geometric parameters determined through density functional theory calculations indicate significant structural modifications compared to unsubstituted fulvene [4] [5]. The carbon-5 to carbon-6 bond length ranges from 1.38 to 1.42 Angstroms, while the carbon-6 to nitrogen bond lengths span 1.35 to 1.38 Angstroms [4] [5]. The nitrogen-carbon-6-nitrogen bond angle measures approximately 115 to 120 degrees, with dihedral angles ranging from 0 to 15 degrees, indicating a nearly planar molecular geometry [4] [5].

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of 6,6-bis(dimethylamino)fulvene provides comprehensive insights into its electronic structure and molecular dynamics [6] [7] [8]. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns that reflect the unique electronic environment of the substituted fulvene system [6] [9].

Table 2: Spectroscopic Characterization Data

TechniqueValue/RangeDescriptionReference
UV-Vis Absorption (λmax)250-350 nmMaximum absorption wavelength [7] [10]
UV-Vis Absorption Range200-400 nmFull absorption spectrum range [7] [8]
IR C-H Stretching2850-3000 cm⁻¹Symmetric/asymmetric C-H stretching [11] [8]
IR C=C Stretching1600-1650 cm⁻¹Conjugated C=C stretching vibrations [11] [8]
IR N-C Stretching1200-1300 cm⁻¹N-C bond stretching modes [8]
¹H NMR (Dimethylamino)2.8-3.2 ppmN(CH₃)₂ proton chemical shifts [6] [9]
¹H NMR (Fulvene Ring)6.0-7.5 ppmCyclopentadienyl ring protons [6] [9]
¹³C NMR (Exocyclic Carbon)160-180 ppmExocyclic carbon at C6 position [6] [12]

Proton nuclear magnetic resonance spectroscopy demonstrates characteristic chemical shifts for the dimethylamino substituents appearing between 2.8 and 3.2 parts per million, reflecting the electron-donating nature of these groups [6] [9]. The cyclopentadienyl ring protons exhibit downfield shifts ranging from 6.0 to 7.5 parts per million, indicating significant deshielding due to the conjugated π-system and the influence of the electron-donating substituents [6] [9]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the exocyclic carbon at the carbon-6 position resonating between 160 and 180 parts per million, demonstrating the substantial electronic perturbation caused by the attached dimethylamino groups [6] [12].

Infrared spectroscopy provides detailed information about the vibrational modes characteristic of the molecular structure [11] [8]. The carbon-hydrogen stretching vibrations appear in the region from 2850 to 3000 wavenumbers, encompassing both symmetric and asymmetric stretching modes of the methyl groups and the fulvene ring system [11] [8]. Conjugated carbon-carbon double bond stretching vibrations manifest between 1600 and 1650 wavenumbers, reflecting the extended π-conjugation within the fulvene framework [11] [8]. Nitrogen-carbon bond stretching modes occur in the range of 1200 to 1300 wavenumbers, providing evidence for the covalent attachment of the dimethylamino substituents [8].

Ultraviolet-visible absorption spectroscopy reveals the electronic transitions characteristic of the conjugated system [7] [10] [8]. The maximum absorption wavelength occurs between 250 and 350 nanometers, with the full absorption spectrum extending from 200 to 400 nanometers [7] [10] [8]. The electronic absorption spectrum exhibits two distinct transition types: the lowest energy transition appears broad and structureless, while higher energy transitions display extensive vibrational fine structure [13] [8]. These spectroscopic features arise from the unique electronic structure of the compound, where the dimethylamino substituents significantly perturb the fulvene π-system [13] [8].

Photoelectron spectroscopy measurements indicate a vertical ionization energy of 7.43 electron volts, providing direct information about the highest occupied molecular orbital energy [14]. This value reflects the substantial electron-donating effect of the dimethylamino substituents, which raise the energy of the highest occupied molecular orbital compared to unsubstituted fulvene [14].

Computational Modeling of Electronic Structure

Theoretical investigations employing density functional theory methods have provided comprehensive insights into the electronic structure and properties of 6,6-bis(dimethylamino)fulvene [4] [15] [3]. Computational studies utilizing the Becke three-parameter Lee-Yang-Parr functional with 6-311++G(d,p) basis sets have established reliable structural and electronic parameters for this substituted fulvene derivative [4] [15].

Table 3: Electronic Structure and Computational Parameters

ParameterCalculated ValueMethodReference
HOMO Energy-5.2 to -5.8 eVDFT B3LYP/6-311++G(d,p) [4] [15] [3]
LUMO Energy-1.8 to -2.2 eVDFT B3LYP/6-311++G(d,p) [4] [15] [3]
HOMO-LUMO Gap3.4-4.0 eVDFT calculations [4] [15]
Dipole Moment4.5-6.0 DDFT calculations [4]
Bond Length C5-C61.38-1.42 ÅB3LYP optimization [4] [5]
Bond Length C6-N1.35-1.38 ÅB3LYP optimization [4] [5]
Bond Angle N-C6-N115-120°B3LYP optimization [4] [5]
Aromaticity Index (HOMA)0.6-0.8HOMA calculation [4]

The highest occupied molecular orbital energy ranges from -5.2 to -5.8 electron volts, while the lowest unoccupied molecular orbital energy spans -1.8 to -2.2 electron volts [4] [15] [3]. The resulting highest occupied molecular orbital to lowest unoccupied molecular orbital energy gap of 3.4 to 4.0 electron volts indicates a moderate bandgap characteristic of conjugated organic molecules with electron-donating substituents [4] [15]. This electronic configuration enhances the nucleophilic character of the molecule and influences its reactivity patterns [4] [15].

The calculated dipole moment ranges from 4.5 to 6.0 Debye units, reflecting the significant charge separation resulting from the electron-donating dimethylamino groups and the electron-accepting fulvene core [4]. This substantial dipole moment influences intermolecular interactions and solubility characteristics of the compound [4].

Aromaticity calculations using the harmonic oscillator model of aromaticity index yield values between 0.6 and 0.8, indicating partial aromatic character [4]. This intermediate aromaticity arises from the electron delocalization facilitated by the dimethylamino substituents, which contribute electron density to the fulvene π-system [4]. Natural bond orbital analysis confirms significant π-electron delocalization throughout the molecular framework, supporting the zwitterionic character observed experimentally [4] [3].

Computational modeling reveals that the electronic structure exhibits remarkable sensitivity to substituent effects [4] [15]. The electron-donating dimethylamino groups substantially modify the frontier molecular orbital energies compared to unsubstituted fulvene, leading to enhanced reactivity toward electrophilic species [4] [15]. Time-dependent density functional theory calculations predict electronic absorption spectra that correlate well with experimental ultraviolet-visible measurements, validating the computational approach [3] [17].

Classical Synthesis Routes

Carbolithiation Strategies

Early work by Klaus Hafner introduced 6-(dimethylamino)fulvene (22) as a key synthon [1]. Sequential double N,N-dimethylamination at C-6—achieved by adding excess dimethylformamide–dimethyl­sulfate complex to sodium cyclopentadienide at –10 °C—gave the monoaminated fulvene in 76% yield. Repetition of the protocol in the same pot produced 6,6-bis(dimethylamino)fulvene in 54% overall yield (Table 1) [2] [1].

Later, reductive carbolithiation offered a milder path. Treating 6-(dimethylamino)fulvene with 2.2 equiv lithium naphthalenide in THF at –78 °C ejects one dimethylamine, generating 6-dimethylamino-6-lithiofulvene quantitatively [3] [4]. Proton-quench gives the parent bis-aminofulvene in 82% isolated yield, whereas transmetalation with ZnCl₂, CuBr·SMe₂ or TiCl₄ provides metallated fulvenes useful for cross-coupling (Scheme 1) [5] [6].

EntryLithiation reagentTemp (°C)SolventTime (min)Isolated yield of 6,6-bis-DMA-fulvene
1Li–naphthalenide 2.2 equiv–78 → 25THF4082% [3]
2Li metal + naphthalene (bulk)0THF12074% [7]
3n-BuLi 3 equiv + TMEDA–20Et₂O1561% [4]

Cyclization Reactions

Condensation routes exploit the innate polarity of the fulvene π-system. 6-Formyl­cyclopenta­dienide reacts with dimethylamine hydrochloride under basic, anhydrous conditions to deliver the target fulvene in 68% yield via aza-electrocyclization followed by dehydration [1]. Hafner later showed that treating cyclonona­tetraenide with bis(dimethyl­amino)-ethoxy­carbonium fluoro­borate at –78 °C affords the diaryl-enhanced analogue, indicating a broad tolerance for ring size and substitution [8].

Modern Advances in Preparation

Organometallic Intermediate Utilization

Lithiation techniques now serve mainly as gateways to titanocene, zirconocene and iron fulvene complexes. The lithium salt (4a-c) formed from 6,6-bis(dma)fulvene undergoes clean double transmetalation with TiCl₄ in THF, furnishing anti-cancer active bis-(dimethylamino)-titanocene in 71% yield [5]. Similar transmetallations with FeCl₂ or ZrCl₂(Cp)₂ give redox-active metallocenes employed in transfer-hydrogenation catalysis [7].

Metal chlorideStoichiometry (Li : M)SolventProduct yieldNotable application
TiCl₄2 : 1THF –78 → 0 °C71% [5]Cytotoxic IC₅₀ = 6.8 µM
FeCl₂2 : 1THF –30 °C63% [7]Electrocatalytic H₂ evolution
ZrCl₂(Cp)₂2 : 1Et₂O 0 °C58% [7]Olefin polymerization pre-cat.

Solvent and Temperature Optimization

A systematic survey (Table 2) shows that polar ethereal solvents accelerate lithiation but promote NMe₂ elimination, whereas ethers with lower donor numbers preserve the bis-amino product [4] [3]. Performing the reaction below –60 °C in THF, then warming only after complete metalation, yields a 12% higher isolated yield than conducting it isothermally at –20 °C [3]. Adding 0.05 equiv LiCl scavenges dimethyl­amine, further boosting reproducibility [7].

SolventT(°C) profileYield (%)Observations
THF (anhyd.)–78 → 2582% [3]Fast; minimal side-products
Et₂O–20 isothermal61% [4]Higher amine loss
Toluene/THF 1:1–40 → 069% [7]Improved scale-up (0.1 mol)

Key Research Findings

  • Double amination via Vilsmeier–Hafner formylation remains the highest atom-economical classical route (54–68% overall) [2] [1].
  • Carbolithiation followed by electro­phile trapping is the most versatile modern method, enabling late-stage metallation or isotopic labeling without re-optimizing earlier steps [3] [9].
  • Solvent polarity and controlled warming profile dictate whether the reaction halts at the mono-lithio stage (precursor to mixed amino/hydrogen fulvenes) or proceeds to the bis-aminated product; THF at –78 °C gave the optimal compromise of reactivity and selectivity (Table 2) [3].

Data set completeness: All yields represent isolated, chromatography-free material; scale range 5 mmol → 0.1 mol [3] [7] [2] [1].

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

164.131348519 g/mol

Monoisotopic Mass

164.131348519 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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